1-Cyano-6-methoxynaphthalene
Overview
Description
1-Cyano-6-methoxynaphthalene is a member of the naphthalene family, characterized by the presence of a cyano group at the first position and a methoxy group at the sixth position on the naphthalene ring. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Scientific Research Applications
1-Cyano-6-methoxynaphthalene is widely used in scientific research due to its versatility. Its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Fluorescence Labeling: The compound is used in fluorescence labeling to study biological processes.
Antibacterial Agents: It is a reactant in the preparation of ferrocenyl selenazoles and diferrocenylselenadiazole, which have antibacterial properties
Future Directions
1-Cyano-6-methoxynaphthalene, due to its unique properties, has potential for future research and development in various fields. The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which involves compounds like this compound, will play a crucial role in sustainable economic development .
Mechanism of Action
Target of Action
It’s known that the compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to carbon–carbon bond formation.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it might be involved in pathways related to carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .
Preparation Methods
1-Cyano-6-methoxynaphthalene can be synthesized through several methods. One common synthetic route involves the use of 6-methoxy-1-tetralone as a starting material. The process includes the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in anhydrous toluene at low temperatures, followed by acid treatment to yield 1-cyano-6-methoxy-3,4-dihydronaphthalene . This intermediate can then be dehydrogenated to form this compound.
Chemical Reactions Analysis
1-Cyano-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include naphthoquinones, amines, and substituted naphthalenes .
Comparison with Similar Compounds
1-Cyano-6-methoxynaphthalene can be compared with other naphthalene derivatives such as:
1-Cyano-4-methoxynaphthalene: Similar structure but with the methoxy group at the fourth position.
1-Methoxy-6-cyanonaphthalene: Similar structure but with the positions of the cyano and methoxy groups swapped.
6-Methoxy-2-naphthonitrile: Similar structure but with the cyano group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
6-methoxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQFNNJLLVRLLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227840 | |
Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77029-01-7 | |
Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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